Cas no 887407-89-8 (3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde)

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde featuring a dichlorophenyl-substituted pyrazole core. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization, allowing for the construction of diverse heterocyclic scaffolds. The presence of electron-withdrawing dichlorophenyl substituents enhances its utility in cross-coupling reactions and nucleophilic additions. With high purity and stability, it is well-suited for research and industrial applications requiring precise molecular modifications. The compound's structural features make it valuable for exploring structure-activity relationships in medicinal chemistry and material science.
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde structure
887407-89-8 structure
Product Name:3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS No:887407-89-8
MF:C10H6Cl2N2O
MW:241.073440074921
CID:4718587
Update Time:2025-10-28

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde
    • 3-(3,4-dichlorophenyl)pyrazole-4-carbaldehyde
    • JWIFLTDLSUPDEX-UHFFFAOYSA-N
    • STL283144
    • SBB006795
    • BBL024418
    • ST058711
    • BB 0249032
    • H4935
    • 5-(3,4-Dichloro-phenyl)-1H-pyrazole-4-carbal dehyde
    • 1H-pyrazole-4-carboxaldehyde, 3-(3,4-dichlorophenyl)-
    • Inchi: 1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14)
    • InChI Key: JWIFLTDLSUPDEX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=C(C=O)C=NN1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Topological Polar Surface Area: 45.8

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430148-5g
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde
887407-89-8 98%
5g
¥9097.00 2024-04-26

Additional information on 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS No 887407-89-8)

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde, also known by its CAS registry number CAS No 887407-89-8, is a chemical compound with a unique structure and versatile applications. This compound belongs to the class of pyrazole derivatives, which have gained significant attention in recent years due to their diverse biological activities and potential for use in various industries. The molecule consists of a pyrazole ring substituted with a dichlorophenyl group at position 3 and an aldehyde group at position 4, making it a valuable intermediate in organic synthesis.

The synthesis of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde involves a series of well-established organic reactions. The starting material typically includes a dichlorobenzene derivative, which undergoes nucleophilic substitution or coupling reactions to form the pyrazole ring. The aldehyde group is introduced through oxidation or other functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.

One of the most promising applications of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde lies in the field of drug discovery. Pyrazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of novel therapeutic agents. Additionally, its ability to act as a chelating agent has been explored in metalloenzyme inhibition studies.

In the realm of materials science, 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde has been investigated for its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The aldehyde group serves as a coordinating ligand, enabling the formation of stable metal complexes with desirable magnetic and electronic properties. Recent research has highlighted its potential in creating MOFs with high surface area and porosity, which could be used in gas storage and catalysis applications.

The environmental impact of CAS No 887407-89-8 has also been a topic of interest. Studies have demonstrated that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. However, its persistence in aquatic environments necessitates careful handling during industrial processes to minimize ecological risks.

In conclusion, 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde, or CAS No 887407-89-8, is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure enables diverse applications in drug discovery, materials science, and environmental chemistry. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.

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